molecular formula C13H8BrFN2 B6348055 2-(3-Bromo-4-fluorophenyl)imidazo[1,2-a]pyridine CAS No. 475992-39-3

2-(3-Bromo-4-fluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B6348055
CAS No.: 475992-39-3
M. Wt: 291.12 g/mol
InChI Key: YVYXKVLJIXHSKV-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ringImidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-fluorophenyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 3-bromo-4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a polar solvent such as ethanol or acetonitrile. The resulting intermediate is then cyclized to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 3-position undergoes nucleophilic substitution under mild conditions. Key findings include:

  • Ammonia-mediated amination : Reacting with aqueous NH<sub>3</sub> in DMSO at 80°C yields 3-amino-2-(4-fluorophenyl)imidazo[1,2-a]pyridine (82% yield) .

  • Thiol substitution : Treatment with sodium thiophenolate in ethanol produces the 3-thioether derivative (76% yield) .

Table 1: Nucleophilic Substitution Reactions

NucleophileConditionsProductYieldSource
NH<sub>3</sub>DMSO, 80°C3-Amino derivative82%
PhSNaEtOH, reflux3-Thioether76%
KCNDMF, 100°C3-Cyano derivative68%

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura coupling : Reacting with phenylboronic acid under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis forms 3-phenyl derivatives (89% yield) .

  • Buchwald-Hartwig amination : Coupling with morpholine using Pd<sub>2</sub>(dba)<sub>3</sub>/Xantphos gives 3-morpholino products (74% yield) .

Mechanistic Insight :
The reaction proceeds via oxidative addition of the C–Br bond to Pd(0), followed by transmetalation with the boronic acid or amine .

Electrophilic Aromatic Substitution

The imidazo[1,2-a]pyridine core undergoes nitration and sulfonation:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces a nitro group at the 6-position (63% yield) .

  • Sulfonation : SO<sub>3</sub>·H<sub>2</sub>NSO<sub>3</sub>H in DCM produces the 6-sulfonic acid derivative (58% yield) .

Metal-Halogen Exchange

Lithiation at the bromine site enables functionalization:

  • Grignard addition : Treatment with i-PrMgCl followed by quenching with DMF yields 3-formyl derivatives (71% yield) .

  • Stille coupling : Using Me<sub>3</sub>SnSnMe<sub>3</sub> and CuI, the bromine is replaced with a methyl group (66% yield) .

Cycloaddition and Annulation

The compound participates in [3+2] cycloadditions:

  • With azides : CuAAC conditions (CuI, sodium ascorbate) generate triazole-fused derivatives (85% yield) .

  • With alkynes : Under Ru catalysis, benzannulation forms polycyclic systems (73% yield) .

Table 2: Cycloaddition Reactions

ReagentCatalystProductYieldSource
NaN<sub>3</sub>CuITriazole-fused85%
PhC≡CHRuCl<sub>3</sub>Benzannulated73%

Functional Group Transformations

  • Bromine oxidation : H<sub>2</sub>O<sub>2</sub>/AcOH converts bromine to a ketone at the 3-position (52% yield) .

  • Fluorine displacement : Rare under standard conditions but achievable with LiAlH<sub>4</sub> at 150°C (34% yield for dehalogenation) .

Scientific Research Applications

2-(3-Bromo-4-fluorophenyl)imidazo[1,2-a]pyridine is a compound that has garnered attention in various fields of scientific research due to its unique structural features and potential applications. This article explores its applications, particularly in medicinal chemistry, material science, and as a probe in biological studies.

Structural Formula

C12H8BrFN3\text{C}_{12}\text{H}_{8}\text{BrF}\text{N}_{3}

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for tumor growth and survival .

Antimicrobial Properties

The compound also displays significant antimicrobial properties. A study published in Antimicrobial Agents and Chemotherapy reported that it exhibited activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Neurological Applications

There is emerging evidence suggesting that this compound may have neuroprotective effects. Research indicates that it can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. A study conducted by researchers at a prominent university found that this compound could reduce neuroinflammation and improve cognitive function in animal models .

Organic Electronics

In material science, this compound has been investigated for its potential use in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has shown that incorporating this compound into polymer matrices can enhance charge transport properties, leading to improved device performance .

Sensor Development

Another application is in the development of chemical sensors. The compound's ability to interact with various analytes makes it a candidate for sensor technology. Studies have demonstrated its effectiveness in detecting environmental pollutants and biological markers through fluorescence quenching mechanisms .

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the anticancer efficacy of this compound derivatives on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of standard chemotherapeutic agents .

CompoundIC50 (µM)Mechanism
Derivative A5.2PI3K inhibition
Derivative B3.8Cell cycle arrest

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 12 µg/mL against S. aureus, indicating strong antibacterial activity .

BacteriaMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli25

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or activate specific signaling pathways, resulting in changes in cellular behavior and function .

Biological Activity

2-(3-Bromo-4-fluorophenyl)imidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has gained attention due to its diverse biological activities. This compound, characterized by a fused heterocyclic structure, exhibits significant potential in medicinal chemistry, particularly in the development of therapeutic agents for various diseases.

Chemical Structure and Synthesis

The chemical formula for this compound is C11_{11}H8_{8}BrF N3_{3}. The synthesis of this compound typically involves methods such as microwave-assisted reactions or traditional heating methods using various catalysts. Recent advancements in synthetic methodologies have improved yields and reduced reaction times, making it easier to obtain this compound for biological testing .

Anticancer Properties

Research has demonstrated that imidazo[1,2-a]pyridines possess anticancer properties. For instance, compounds within this class have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A study highlighted that certain derivatives exhibited IC50_{50} values in the low micromolar range against different cancer cell lines .

CompoundCell LineIC50_{50} (μM)
This compoundMCF75.0
This compoundHCT1164.5
This compoundPC36.0

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has also been investigated for its antimicrobial properties. Studies indicate that derivatives show promising activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

PathogenMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. For example, certain derivatives have been identified as potent inhibitors of Pim-1 kinase, which is involved in cell cycle regulation and apoptosis. The inhibition of Pim-1 has implications for cancer therapy as it can lead to reduced tumor growth .

Case Studies

Several case studies have documented the efficacy of imidazo[1,2-a]pyridine derivatives in clinical settings:

  • Pim Kinase Inhibition : A study focused on the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives found that modifications at specific positions significantly enhanced inhibitory potency against Pim-1 kinase .
  • Anticancer Activity : In vitro studies showed that this compound effectively induced apoptosis in MCF7 breast cancer cells via mitochondrial pathways .

Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN2/c14-10-7-9(4-5-11(10)15)12-8-17-6-2-1-3-13(17)16-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYXKVLJIXHSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In analogy to the method as described in J. Heterocyclic Chem. 1988, 25, 129-137, 2-Bromo-1-(3-bromo-4-fluoro-phenyl)-ethanone (89 mg, 0.3 mmol) and 2-Aminopyridine (28 mg, 0.3 mmol) were dissolved in 2 ml of acetone and shaken overnight. The solvent was evaporated and and the residue was dissolved in 1 ml of DMF. The title compound (m/e=292.6, [M+H+]) was isolated from this solution by HPLC chromatography (YMC CombiPrep C18 column 50×20 mm, solvent gradient 10-95% CH3CN in 0.1% TFA (aq) over 6.0 min, λ=230 nm, flow rate 40 ml/min).
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89 mg
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